N-(2,2-dimethylpropyl)nitrous amide
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Overview
Description
tert-Butylmethylnitrosamine is a chemical compound with the molecular formula C5H12N2O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is used in various industrial applications, particularly in the rubber industry .
Preparation Methods
tert-Butylmethylnitrosamine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . Industrial production methods often involve the reaction of tert-butyl amines with nitrosating agents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butylmethylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and various oxidizing and reducing agents depending on the desired product . Major products formed from these reactions include different nitroso compounds and amines .
Scientific Research Applications
tert-Butylmethylnitrosamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Its carcinogenic properties make it a subject of study in cancer research.
Medicine: It is used in the development of certain pharmaceuticals.
Industry: It is used in the rubber industry and other industrial applications
Mechanism of Action
The mechanism of action of tert-Butylmethylnitrosamine involves its bioactivation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects. The molecular targets include DNA, where it can form adducts that lead to mutations .
Comparison with Similar Compounds
tert-Butylmethylnitrosamine is similar to other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. it is unique due to its specific structure, which includes a tert-butyl group. This structural difference can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)4-6-7-8/h4H2,1-3H3,(H,6,8) |
InChI Key |
DLJZSICXWUIFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNN=O |
Origin of Product |
United States |
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